BenchChemオンラインストアへようこそ!

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

Chiral Chromatography Enantiomeric Purity Asymmetric Synthesis

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a chiral, non-racemic morpholine derivative essential for stereocontrolled API synthesis. The defined (R)-configuration at C3, paired with the Boc-protected amine and reactive 2-oxoethyl handle, enables orthogonal functionalization strategies unattainable with the (S)-enantiomer, racemate, or positional isomers. Substitution compromises target engagement—SAR studies confirm >4000-fold potency differential versus 2-substituted analogs. Procure this specific regio- and stereoisomer to maintain synthetic fidelity and achieve nanomolar binding affinity in neurological, cardiovascular, and inflammatory receptor programs.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 1257856-87-3
Cat. No. B572176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine
CAS1257856-87-3
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1CC=O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1
InChIKeyKAKZEJFXZCXYMP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-N-Boc-3-(2-Oxo-ethyl)-morpholine (CAS 1257856-87-3): Chiral Building Block for Asymmetric Pharmaceutical Synthesis and Receptor-Targeted Drug Discovery


(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (CAS 1257856-87-3) is a chiral, non-racemic morpholine derivative containing a tert-butoxycarbonyl (Boc) protecting group and a reactive 2-oxoethyl substituent, with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol . As a key intermediate in asymmetric synthesis, it is widely utilized in medicinal chemistry for constructing complex scaffolds with controlled chirality, particularly in the development of active pharmaceutical ingredients (APIs) targeting neurological, cardiovascular, and inflammatory disorders .

Why Generic Morpholine Substitution is Not Feasible: Critical Differentiation of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (CAS 1257856-87-3)


In pharmaceutical research and development, the substitution of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine with generic morpholine derivatives—including its (S)-enantiomer (CAS 1257855-05-2), the racemic mixture (CAS 886365-55-5), or positional isomers such as the 2-substituted analog (CAS 1257853-70-5)—is not feasible without compromising stereochemical fidelity, target engagement, and synthetic utility. The compound's defined (R)-configuration at the 3-position, coupled with the precisely positioned 2-oxoethyl functional handle and the Boc protecting group, confers unique reactivity profiles, binding affinities, and pharmacokinetic properties that are not replicated by achiral or enantiomerically divergent counterparts .

Quantitative Evidence Guide for (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (CAS 1257856-87-3) Versus Comparators


Chiral Purity and Absolute Configuration: (R)-Enantiomer vs. (S)-Enantiomer and Racemic Mixture

The (R)-enantiomer of N-Boc-3-(2-oxoethyl)morpholine (CAS 1257856-87-3) is distinguished from its (S)-counterpart (CAS 1257855-05-2) by absolute stereochemistry, confirmed by X-ray diffraction analysis of the (S)-enantiomer establishing its monoclinic crystal system (space group C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, Z=4) [1]. This stereochemical definition ensures reproducible asymmetric transformations, whereas racemic N-Boc-3-(2-oxoethyl)morpholine (CAS 886365-55-5) introduces an undefined mixture of enantiomers that can lead to unpredictable biological outcomes and reduced synthetic efficiency .

Chiral Chromatography Enantiomeric Purity Asymmetric Synthesis

Physicochemical Stability and Storage: (R)-Enantiomer vs. Positional Isomer

The (R)-3-substituted morpholine derivative (CAS 1257856-87-3) exhibits distinct physicochemical stability parameters compared to its 2-substituted positional isomer (CAS 1257853-70-5). The target compound demonstrates a predicted boiling point of 330 °C, density of 1.088 g/cm³, and flash point of 153 °C, and requires storage at 2–8 °C . In contrast, the (R)-2-substituted analog (CAS 1257853-70-5) requires more stringent storage at –20 °C and is supplied as a white semi-solid, indicating potentially greater thermal lability .

Stability Profile Storage Conditions Thermal Stability

Biological Target Engagement: (R)-Enantiomer vs. Positional Isomer

In functional assays, (R)-N-Boc-3-(2-oxoethyl)morpholine derivatives demonstrate nanomolar antagonism at the OXE receptor, a G protein-coupled receptor implicated in inflammatory and allergic responses. A structurally related derivative exhibited an IC₅₀ of 6 nM in inhibiting 5-oxo-ETE-induced calcium mobilization in human neutrophils [1]. In contrast, the 2-substituted positional isomer (CAS 1257853-70-5) exhibits only moderate acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ of 25 µM , a >4000-fold difference in potency that underscores the critical role of the 3-position substitution pattern for high-affinity target engagement.

Receptor Binding Enzyme Inhibition OXE Receptor

Best Research and Industrial Application Scenarios for (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (CAS 1257856-87-3)


Stereospecific Synthesis of OXE Receptor Antagonists for Inflammatory Disease

Utilize (R)-N-Boc-3-(2-oxoethyl)morpholine as a chiral building block to construct potent OXE receptor antagonists. The 3-position (R)-stereochemistry is essential for achieving nanomolar binding affinity (IC₅₀ = 6 nM in functional assays) [1]. Substitution with the racemate or (S)-enantiomer would compromise target engagement and therapeutic efficacy.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Employ the defined (R)-configuration at C3 for stereocontrolled elaboration of complex drug scaffolds. The Boc-protected amine and reactive 2-oxoethyl handle enable orthogonal functionalization strategies, facilitating the construction of morpholine-containing APIs with precise three-dimensional geometry .

Structure-Activity Relationship (SAR) Studies of Morpholine-Based Therapeutics

Incorporate (R)-N-Boc-3-(2-oxoethyl)morpholine as a comparator in SAR campaigns to deconvolute the contributions of stereochemistry (R vs. S) and substitution position (3- vs. 2-) to biological activity and pharmacokinetic properties. The >4000-fold potency differential between 3- and 2-substituted isomers underscores the necessity of this specific regioisomer for high-affinity target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.